molecular formula C32H36N2O3 B1524146 1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol CAS No. 43229-68-1

1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol

Cat. No. B1524146
CAS RN: 43229-68-1
M. Wt: 496.6 g/mol
InChI Key: TVLLMHMSGGBZNO-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including an amino group (-NH2), a benzyloxy group (-OC6H5), and an ethanol group (-CH2CH2OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of this compound would likely involve the reaction of a benzyl alcohol derivative with an appropriate amine. The specific details of the synthesis would depend on the exact starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, a common feature in aromatic compounds, could impart certain characteristics to this compound, such as stability and the ability to participate in electrophilic aromatic substitution reactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the benzylic position . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethanol and amino groups could make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Catalysis

  • Regio- and Stereoselective Synthesis : Gold(I)-catalyzed reactions demonstrate the potential for regio- and stereoselective synthesis of complex organic molecules, highlighting methodologies that could be applicable to the synthesis of compounds like 1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol for research purposes (Zhang & Widenhoefer, 2008).

Bioactivity Studies

  • Receptor Differentiation : The study of receptor responsiveness to structural modifications of amino ethanol derivatives underscores the importance of chemical structure in biological activity, suggesting the potential bioactive applications of compounds like 1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol (Lands, Ludueña, & Buzzo, 1967).

Green Chemistry

  • Direct Oxidation of Alcohols to Esters : The discovery of new reaction pathways for the direct oxidation of secondary alcohols to esters highlights the importance of innovative approaches in green chemistry, potentially relevant to the processing and modification of compounds similar to the one (Li, Meng, Liu, & Peng, 2013).

Nanomaterials and Photoluminescence

  • Fluorescent Nanofibers and Microcrystals : The synthesis and characterization of compounds with specific substituents that lead to the formation of fluorescent nanomaterials emphasize the potential of chemical design in developing novel materials for technological applications (Ghodbane et al., 2012).

Renewable Chemical Production

  • Renewable Production of Benzyl Alcohol : Engineering microbial systems for the production of benzyl alcohol from renewable resources showcases the integration of synthetic biology and chemical engineering in sustainable chemical production, suggesting a framework that could be applied to the synthesis of complex organic compounds like 1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future directions for research on this compound could include further investigation of its chemical properties and potential applications. This could involve studying its reactivity, stability, and interactions with other compounds .

properties

IUPAC Name

1-(3-amino-4-phenylmethoxyphenyl)-2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O3/c1-24(19-25-13-16-29(36-2)17-14-25)34(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(33)20-28)37-23-27-11-7-4-8-12-27/h3-18,20,24,31,35H,19,21-23,33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLLMHMSGGBZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxy-3-nitro-α-[N-benzyl-N-(1-methyl-2-p-methoxyphenylethyl)aminomethyl]benzyl alcohol (100 gms, 0.19 M) in DMF (500 ml) was added 10% Pd/C. The resulting mass was heated to 40° C. and ammonium formate (36 gms, 0.57 M) was added in lots in 1 hour. The reaction mass was heated slowly to 70-75° C. for 1 hour, then cooled to 50° C. The catalyst was removed by filtration and the clear filtrate evaporated. The residue was stirred in water (500 ml) and basified with liq. Ammonia. The reaction mass was extracted in 1.0-lit toluene, washed organic extract with water, dried on sodium sulfate and evaporated to obtain title compound. (80 gms, 84.21%)
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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